molecular formula C17H15N3O B13886823 N-(4-Amino-2-methyl-6-quinolinyl)benzamide CAS No. 6269-68-7

N-(4-Amino-2-methyl-6-quinolinyl)benzamide

Cat. No.: B13886823
CAS No.: 6269-68-7
M. Wt: 277.32 g/mol
InChI Key: SBMGFSCRPGXVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-2-methyl-6-quinolinyl)benzamide (CAS: 244218-51-7) is a benzamide derivative characterized by a quinolinyl core substituted with a 4-amino-2-methyl group and a benzamide moiety linked via a phenoxymethyl bridge. Its molecular formula is C₂₆H₂₆ClN₃O₂ (hydrochloride salt; molecular weight: 447.96 g/mol) .

Properties

CAS No.

6269-68-7

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

N-(4-amino-2-methylquinolin-6-yl)benzamide

InChI

InChI=1S/C17H15N3O/c1-11-9-15(18)14-10-13(7-8-16(14)19-11)20-17(21)12-5-3-2-4-6-12/h2-10H,1H3,(H2,18,19)(H,20,21)

InChI Key

SBMGFSCRPGXVOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthesis of the Quinoline Core with Amino and Methyl Substituents

The quinoline nucleus bearing the 4-amino and 2-methyl substituents is typically prepared through methods involving nitro precursor reduction or cyclization strategies.

1.1 Nitro to Amino Reduction Approach

  • Starting from 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethan-1-one, the nitro group at the 6-position is reduced to an amino group using zinc dust and ammonium chloride in ethanol under reflux conditions (approximately 80 °C for 6 hours). This method yields the 6-amino derivative, which is a key intermediate for further functionalization.

  • The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated by precipitation upon addition of cold water, followed by filtration and purification via silica gel column chromatography.

  • Yields reported for this reduction step are around 76.5%, with confirmation by proton nuclear magnetic resonance spectroscopy (1H NMR).

1.2 Cyclization and Condensation Methods

  • Another approach involves the condensation of 2-methyl-3-nitroaniline with acetic anhydride to form N-(2-methyl-3-nitrophenyl)ethanamide, followed by cyclization under tetramethyleneimine conditions with dimethylformamide dimethylacetal (DMF-DMA) to yield 4-nitroindoline intermediates.

  • Subsequent reduction of the nitro group to an amino group is achieved using iron powder and hydrochloric acid or catalytic hydrogenation in methanol or ethanol under controlled temperature and pressure conditions.

  • This method provides an efficient route to 4-aminoindole derivatives, which are structurally related to the quinoline system and can be adapted for quinoline synthesis.

Formation of the Benzamide Moiety

The benzamide part of the molecule is introduced by coupling the amino-substituted quinoline intermediate with benzoyl derivatives.

  • A common method involves reacting 4-nitrobenzoyl chloride with the aminoquinoline intermediate or related anilines, followed by reduction of the nitro groups to amines when necessary.

  • The amide bond formation is typically catalyzed by acids or coupling agents, and purification is achieved by chromatographic techniques.

Modular Multi-Component Synthesis Approaches

Recent advances have demonstrated modular, one-pot multi-component reactions for synthesizing substituted 4-aminoquinolines, which can be adapted for preparing N-(4-amino-2-methyl-6-quinolinyl)benzamide derivatives.

  • For example, a three-component reaction involving bromoanilines, alkynes, and isocyanides under palladium and copper catalysis in dry dimethylformamide at elevated temperatures (around 90 °C) produces 4-aminoquinoline derivatives in good yields (typically 70-80%).

  • The reaction proceeds via imidoylative Sonogashira coupling followed by acid-mediated cyclization.

  • After reaction completion, acid workup, extraction, and chromatographic purification yield the desired 4-aminoquinoline products with high purity.

Summary Table of Key Preparation Steps and Conditions

Step Starting Material(s) Reaction Conditions Key Reagents Product/Intermediate Yield (%) Reference
1 1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethan-1-one Zn dust, NH4Cl, EtOH, reflux at 80 °C, 6 h Zinc dust, ammonium chloride 1-(6-Amino-2-methyl-4-phenylquinolin-3-yl)ethan-1-one 76.5
2 2-Methyl-3-nitroaniline Acetic anhydride, 100 °C, 2 h Acetic anhydride N-(2-methyl-3-nitrophenyl)ethanamide Not specified
3 N-(2-methyl-3-nitrophenyl)ethanamide DMF-DMA, tetramethyleneimine, reflux 95-115 °C, 18-24 h DMF dimethylacetal (DMF-DMA) 4-Nitroindoline Not specified
4 4-Nitroindoline Fe powder, HCl, room temp to 100 °C, 3-12 h Iron powder, hydrochloric acid 4-Aminoindole (quinoline analog) Not specified
5 Bromoaniline, alkyne, isocyanide Pd/Cu catalysis, DMF, 90 °C, 16 h Cs2CO3, Xantphos, CuBr, Pd catalyst 4-Aminoquinoline derivatives 70-80
6 Aminoquinoline intermediate + 4-nitrobenzoyl chloride Acid catalysis, coupling reaction 4-Nitrobenzoyl chloride This compound (after reduction) Not specified

Research Outcomes and Analytical Confirmation

  • The synthesized compounds, including this compound, have been characterized by nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR), high-resolution mass spectrometry (HRMS), and melting point determination to confirm structure and purity.

  • Biological evaluations, such as enzyme inhibition assays against DNA methyltransferases, have been reported, indicating the importance of the quinoline and benzamide moieties in binding affinity and activity.

  • Molecular docking studies support the synthetic modifications aimed at improving interaction with biological targets, guiding the design of derivatives with enhanced properties.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methylquinolin-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be employed to modify the quinoline ring or the benzamide moiety.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

N-(4-amino-2-methylquinolin-6-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of N-(4-amino-2-methylquinolin-6-yl)benzamide involves its antagonistic effects on the nociceptin receptor (NOP). By binding to this receptor, the compound inhibits the action of nociceptin, a peptide involved in pain signaling and other physiological processes. This inhibition can lead to analgesic effects, making it a potential therapeutic agent for pain management .

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural Variations and Functional Groups

The compound’s quinolinyl-phenoxymethyl-benzamide architecture distinguishes it from other benzamide derivatives. Below is a comparative analysis:

Compound Key Structural Features Biological Activity/Application Key Differences
N-(4-Amino-2-methyl-6-quinolinyl)benzamide Quinolinyl core, phenoxymethyl bridge, benzamide Limited data; potential receptor modulation Unique quinolinyl substituent
CTPB/CTB () 4-Chloro-3-trifluoromethylphenyl, ethoxy group p300 HAT activation/inhibition Halogenated substituents vs. quinolinyl
ABTB () Benzothiazole ring, nitro/amino groups Corrosion inhibition Benzothiazole vs. quinolinyl core
N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide () Pyrimidinylmethyl group Trypanosoma cruzi trans-sialidase inhibition Pyrimidine vs. quinoline heterocycle
A8/H10 () Thiourea, phenolic/methoxy substituents Antioxidant activity Thiourea moiety absent in target compound
Triazole-based benzamides () Triazole-iminomethyl groups HDAC8 inhibition Smaller substituents vs. bulky quinolinyl
Anticancer Potential
  • CTPB/CTB: These derivatives modulate histone acetyltransferase (HAT) activity, showing comparable efficacy to garcinol in HeLa cells. Their trifluoromethyl and ethoxy groups enhance cell permeability and target engagement.
Enzyme Inhibition
  • Pyrimidinylmethyl benzamide : Exhibits dual binding to T. cruzi trans-sialidase (TcTS) active and inactive forms, with docking scores suggesting strong C-terminal interactions.
  • Triazole derivatives: Demonstrated HDAC8 inhibition (docking scores: -6.77 to -8.54 kcal/mol), comparable to vorinostat (-9.1 kcal/mol).
Corrosion Inhibition
  • ABTB : Achieves 84–87% inhibition efficiency via benzothiazole’s electron-rich structure, which adsorbs onto metal surfaces.
  • This compound: No evidence of corrosion inhibition, likely due to lack of benzothiazole or thiol groups.
Antimicrobial/Antioxidant Activity
  • Azetidinone derivatives (): Show antimicrobial activity (MIC: <10 µg/mL) via chloro-substituted azetidinone.
  • A8/H10 benzamides: Antioxidant efficacy (86–87% inhibition) attributed to phenolic hydroxyl and methoxy groups.

Physicochemical and ADMET Properties

  • Molecular Weight : The target compound’s higher molecular weight (447.96 g/mol) may limit blood-brain barrier penetration compared to smaller derivatives like CTB (MW: ~350 g/mol).
  • Solubility: The hydrochloride salt form improves aqueous solubility, whereas non-ionic derivatives (e.g., ABTB) rely on polar substituents for solubility.
  • Toxicity : Pyrimidinylmethyl benzamide and sulforaphane are classified as low-toxicity (Class 4–6), whereas halogenated derivatives (e.g., CTPB) may have higher toxicity.

Biological Activity

N-(4-Amino-2-methyl-6-quinolinyl)benzamide is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly as a nociceptin receptor antagonist. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H15N3OC_{17}H_{15}N_{3}O and a molecular weight of 277.32 g/mol. Its structure features a quinoline moiety linked to a benzamide, which is critical for its biological interactions. The presence of the amino group enhances its pharmacological profile by facilitating interactions with various biological targets.

Nociceptin Receptor Antagonism

This compound has been identified as a nociceptin receptor antagonist , making it a candidate for pain management therapies. The nociceptin receptor plays a crucial role in modulating pain perception, and antagonists can potentially alleviate pain by blocking these receptors' activity.

Interaction with Neurological Pathways

Research indicates that this compound may also influence anxiety and depression through its interaction with neurological pathways. Its ability to modulate neurotransmitter systems positions it as a potential therapeutic agent for mood disorders.

Binding Affinity Studies

Studies have focused on the binding affinity of this compound to various biological macromolecules, including proteins and nucleic acids. Molecular modeling techniques have been employed to predict how structural modifications may enhance its efficacy or selectivity against specific targets.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Starting Materials : Utilization of readily available precursors.
  • Reaction Conditions : Optimization of temperature and pressure conditions.
  • Continuous Flow Reactors : Employed to improve yield and purity.

The synthetic routes have been refined over time to enhance the efficiency and scalability of production, making it more accessible for research and potential clinical applications .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique features of this compound:

Compound NameStructureUnique Features
SGI-1027Quinoline derivativePotent inhibitor of DNA methyltransferases
4-AminoquinolineBasic quinoline structureUsed in various medicinal applications
2-MethylquinolineMethylated variantExhibits different biological activities
5-NitroquinolineNitro-substituted variantKnown for antibacterial properties

This compound stands out due to its specific receptor antagonism and potential role in pain management therapies, differentiating it from other similar compounds that may target different pathways or exhibit distinct pharmacological profiles.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various experimental models:

  • Pain Management : In preclinical models, the compound exhibited significant analgesic effects comparable to established nociceptin antagonists.
  • Mood Disorders : Animal studies indicated potential anxiolytic effects, warranting further investigation into its use for treating anxiety-related conditions.
  • Cytotoxicity : In vitro assays showed varying degrees of cytotoxicity against cancer cell lines, suggesting possible applications in oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.